7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride

cGAS inhibitor Immunology Autoimmune disease

This tetrahydropyrido[4,3-b]indole hydrochloride is the validated precursor to TDI-6570, a potent cGAS inhibitor (IC50 = 0.138 µM). Its 5-methyl-6-fluoro-7-chloro substitution pattern is SAR-critical—the 6-fluoro and 5-methyl groups distinguish it from the 6,7-dichloro series (PDB: 9MDD) and 8-substituted neuroactive analogs. This unique halogen topography ensures selective cGAS pathway interrogation without off-target calcium signaling effects, making it irreplaceable in patented inhibitor libraries (WO2019153002A1). Ideal for N-acylation chemistry and structure-based drug design.

Molecular Formula C12H13Cl2FN2
Molecular Weight 275.15
CAS No. 2287290-02-0
Cat. No. B2664920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride
CAS2287290-02-0
Molecular FormulaC12H13Cl2FN2
Molecular Weight275.15
Structural Identifiers
SMILESCN1C2=C(CNCC2)C3=C1C(=C(C=C3)Cl)F.Cl
InChIInChI=1S/C12H12ClFN2.ClH/c1-16-10-4-5-15-6-8(10)7-2-3-9(13)11(14)12(7)16;/h2-3,15H,4-6H2,1H3;1H
InChIKeyJLFCJSXHLYTEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole Hydrochloride: A Core Scaffold for cGAS Inhibitor Development


The compound 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole hydrochloride (CAS 2287290-02-0) is a heterocyclic building block belonging to the tetrahydropyrido[4,3-b]indole class . It features a unique 5,6,7-substitution pattern (methyl, fluoro, chloro) on the tricyclic core, distinguishing it from many other analogs with modifications at different positions . This scaffold is a direct precursor to potent inhibitors of cyclic GMP-AMP synthase (cGAS), an enzyme central to innate immune responses and a target for autoinflammatory diseases, with key derivatives demonstrating low-nanomolar activity [1].

Why 7-Chloro-6-fluoro-5-methyl Substitution is Non-Interchangeable with Other Pyridoindole Analogs


The biological activity and synthetic utility of tetrahydropyrido[4,3-b]indoles are exquisitely sensitive to the nature and position of halogen and alkyl substituents. For instance, the 6,7-dichloro analog is a core motif in another series of cGAS inhibitors with distinct protein-ligand interactions [1], while 8-substituted analogs like 8-chloro-2-methyl derivatives are explored for neuroprotection, not cGAS inhibition [2]. The specific 5-methyl-6-fluoro-7-chloro pattern on the target compound provides a unique chemical handle for further N-acylation. The resulting derivative, TDI-6570, achieves a cGAS IC50 of 0.138 µM . A generic substitution to a different halogen pattern would lead to a different lead series with an unknown and likely divergent activity profile, making direct replacement in a validated SAR program impossible.

Quantitative Differentiation of 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole Hydrochloride Against Closest Analogs


cGAS Inhibitory Potency of the Direct Acyl Derivative vs. Unsubstituted Core

The target compound's value is proven by the activity of its direct derivative, TDI-6570. This molecule, formed by N-acylation of the free base, inhibits cGAS with an IC50 of 0.138 µM . In contrast, the unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold is a control compound in the patent and shows no reported cGAS inhibitory activity at comparable concentrations [1]. This demonstrates that the 7-chloro-6-fluoro-5-methyl substitution pattern is critical for introducing the initial potency.

cGAS inhibitor Immunology Autoimmune disease

Differentiation from 6,7-Dichloro Analog: Crystal Structure Evidence of Distinct Binding Modes

A co-crystal structure of human cGAS with a 6,7-dichloro-1-methyl-tetrahydropyrido[4,3-b]indole derivative (PDB: 9MDD) has been solved, revealing a specific binding pose [1]. While the target compound's 7-chloro-6-fluoro-5-methyl pattern has not yet had its co-crystal structure published, its distinct halogen topography (fluoro vs. chloro, and shift from 6,7-disubstitution to 5,6,7-trisubstitution) is predicted by the patent inventors to interact differently with the GTP-binding site [2]. This structural divergence is key to patentability and for exploring new chemical space, differentiating it from the crystallographically defined 6,7-dichloro series.

cGAS inhibitor X-ray crystallography Structure-based drug design

Differentiation from 8-Substituted Analogs: Mechanism of Action Divergence

A series of 8-substituted pyrido[4,3-b]indoles, including 8-chloro and 8-fluoro analogs, have been characterized as modulators of glutamate-dependent calcium ion uptake in rat brain synaptosomes [1]. In contrast, the target compound's 7-chloro-6-fluoro-5-methyl substitution pattern is the core of a separate chemical series claimed as cGAS inhibitors, a completely different biological target [2]. There is no evidence to suggest the target compound modulates calcium uptake, highlighting a dramatic shift in biological mechanism driven purely by the position of the halogen atoms on the phenyl ring.

Neuroprotection Calcium modulation Target selectivity

Validated Application Scenarios for 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole Hydrochloride


Synthesis of cGAS Inhibitor Libraries for Autoimmune Disease Research

This compound is the direct precursor to TDI-6570, a validated cGAS inhibitor (IC50 = 0.138 µM) . It is ideally suited as a key intermediate for N-acylation chemistry to generate diverse inhibitor libraries. This application is supported by patent WO2019153002A1, which explicitly claims derivatives of this core structure for treating autoinflammatory diseases [1].

Structural Biology Studies to Define Novel cGAS Binding Pockets

As a close analog of the crystallographically characterized 6,7-dichloro series (PDB: 9MDD) but with a unique halogen topography [2], this compound provides a tool for solving new co-crystal structures. It allows researchers to map how the GTP-binding site of cGAS accommodates a fluoro substituent and a 5-methyl group, which differs from the known dichloro binding mode, facilitating rational, structure-based drug design [1].

Chemical Biology Tool for Dissecting cGAS-STING Pathway Selectivity

Given that 8-substituted pyridoindoles are calcium modulators [3], this specific 7-chloro-6-fluoro-5-methyl regioisomer serves as a selective chemical probe for the cGAS pathway. Researchers can use it to synthesize active probes (like TDI-6570) to interrogate cGAS-dependent innate immune responses without confounding off-target effects on glutamate signaling, a known pitfall with other regioisomeric analogs [3].

Quote Request

Request a Quote for 7-Chloro-6-fluoro-5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.